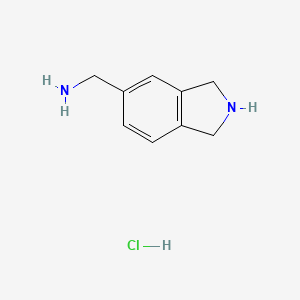

Isoindolin-5-ylmethanamine hydrochloride

Description

Historical Trajectories and Evolution of Isoindoline (B1297411) Chemistry

The journey of isoindoline chemistry can be traced back over a century, with its parent compound, isoindole, being known for its reactive nature. nih.gov The fully reduced and more stable form, isoindoline, along with its oxidized counterparts like isoindolinone and phthalimide (B116566), have been the subject of extensive research. nih.gov

A pivotal moment in the history of isoindoline derivatives was the synthesis of thalidomide (B1683933) in the 1950s. nih.gov Initially developed as a sedative, its tragic teratogenic effects led to a deeper investigation of the stereochemistry and biological activities of isoindoline-based compounds. This event inadvertently spurred significant advancements in the field, leading to the development of safer and more effective therapeutic agents. The subsequent modifications of the phthalimide core of thalidomide resulted in the approval of drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. nih.gov

The synthesis of the isoindoline skeleton has also evolved over time. Early methods often involved multi-step processes. However, contemporary organic synthesis has seen the development of more efficient and elegant strategies. These include intramolecular Diels-Alder reactions, palladium-catalyzed intramolecular α-arylation reactions, and various cycloaddition methodologies. wikipedia.orgnih.govacs.org These modern techniques have not only streamlined the synthesis of the core structure but have also enabled the creation of a diverse range of substituted isoindoline derivatives with high precision and stereocontrol. wikipedia.org

Foundational Significance of the Isoindoline Core Structure in Organic Synthesis and Allied Sciences

The isoindoline core is a privileged scaffold in organic and medicinal chemistry due to its versatile structural features and biological relevance. mdpi.com Its bicyclic framework provides a rigid and well-defined three-dimensional geometry, which is advantageous for designing molecules that can selectively interact with biological targets. nih.gov

The nitrogen atom within the five-membered ring offers a site for various chemical modifications, allowing for the fine-tuning of the physicochemical properties of the resulting derivatives. Furthermore, the benzene (B151609) ring can be functionalized to modulate electronic properties and introduce additional binding interactions. wikipedia.org

Derivatives of isoindoline are known to exhibit a wide spectrum of biological and pharmacological properties. mdpi.com They are key components in a number of clinically approved drugs used to treat conditions such as hypertension, inflammation, and cancer. mdpi.com The ability of the isoindoline framework to serve as a pharmacophore has led to its widespread use in drug discovery programs. nih.gov For instance, isoindoline-1,3-dione (phthalimide) derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govjetir.org

Beyond pharmaceuticals, isoindoline derivatives have found applications in materials science as dyes and fluorophores. nih.gov The inherent photophysical properties of certain isoindoline-based molecules make them suitable for use in advanced materials and imaging applications.

Positioning of Isoindolin-5-ylmethanamine (B2655866) Hydrochloride within the Broader Isoindoline Chemical Landscape

Isoindolin-5-ylmethanamine hydrochloride is a specific derivative of the isoindoline core structure. Its chemical identity is defined by the presence of a methanamine hydrochloride group attached to the 5-position of the isoindoline ring system. This particular substitution pattern distinguishes it from other isoindoline derivatives and imparts it with a unique set of chemical properties and potential applications.

As a research chemical, this compound serves as a valuable building block in the synthesis of more complex molecules. The primary amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. This versatility allows chemists to incorporate the isoindoline moiety into larger molecular frameworks, enabling the exploration of new chemical space and the development of novel compounds with desired biological activities.

The study of this compound and its derivatives contributes to the broader understanding of the structure-activity relationships within the isoindoline class of compounds. By systematically modifying the structure and evaluating the resulting properties, researchers can gain insights into how different functional groups and substitution patterns influence the biological and chemical behavior of these molecules. This knowledge is crucial for the rational design of new isoindoline-based compounds with tailored functionalities for a wide range of scientific applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6,10H2;1H |

InChI Key |

DSUUEMVEYCMEPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CN.Cl |

Origin of Product |

United States |

Fundamental Reaction Mechanisms and Mechanistic Control in Isoindoline Chemistry

Detailed Elucidation of Reaction Pathways Leading to Isoindoline (B1297411) Ring Systems

The formation of the isoindoline ring system can be accomplished through several strategic synthetic routes. These pathways often involve the construction of the five-membered nitrogen-containing ring onto a pre-existing benzene (B151609) ring.

One common approach is the reductive amination of o-phthalaldehyde (B127526) with a suitable amine. In this method, it is proposed that the initial reaction forms an intermediate imine, which is then reduced in a stepwise manner to yield the final isoindoline structure. researchgate.net An alternative powerful strategy involves intramolecular reactions. For instance, acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives proceeds smoothly to form isoindolines through the generation of a benzylic carbenium ion intermediate. organic-chemistry.org

Transition metal-catalyzed reactions offer another versatile avenue. Rhodium-catalyzed processes, for example, can be used to construct the isoindole core, which can then be reduced to the isoindoline. acs.orgorganic-chemistry.org One such method involves the intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters. organic-chemistry.org This reaction is thought to proceed via the nucleophilic attack of the azide (B81097) on a rhodium carbenoid, followed by the release of nitrogen gas. organic-chemistry.org Similarly, palladium catalysis can be employed in the cyclization of N-bromoarylmethyl aldonitrones to form the heterocyclic ring. chim.it

Cycloaddition reactions are also prominent in isoindoline synthesis. The intramolecular Diels-Alder reaction is a key step in assembling the isoindolinone moiety, a related structure that can be a precursor to isoindolines. nih.gov Another significant cycloaddition is the 1,3-dipolar cycloaddition . A classic example involves the reaction of an in situ generated azomethine ylide with a dipolarophile like benzoquinone, which directly yields the core structure. nih.gov

A summary of selected synthetic pathways is presented below.

| Reaction Type | Starting Materials Example | Key Intermediate(s) | Catalyst/Conditions |

| Reductive Amination | o-Phthalaldehyde, Anilines | N,2-diphenylisoindolin-1-imines | Reducing agent, Catalyst |

| Intramolecular Hydroamination | 2-Alkenylarylethylamines | Benzylic carbenium ion | Acid catalyst |

| Rhodium-Catalyzed Condensation | Benzyl azides, α-Aryldiazoesters | Rhodium carbenoid | Rhodium complex |

| 1,3-Dipolar Cycloaddition | Paraformaldehyde, Sarcosine, Benzoquinone | Azomethine ylide | Heat |

Influence of Kinetic and Thermodynamic Control on Reaction Outcomes in Isoindoline Synthesis

In chemical reactions where multiple products can be formed, the distribution of these products can often be directed by the reaction conditions, a concept known as kinetic versus thermodynamic control. libretexts.org The kinetic product is the one that forms fastest, via the pathway with the lowest activation energy. libretexts.orgyoutube.com The thermodynamic product is the most stable product, which will predominate if the reaction is allowed to reach equilibrium, typically at higher temperatures where reactions are reversible. libretexts.orgyoutube.com

This principle is applicable to the synthesis of complex isoindole derivatives. For example, in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, the reaction can follow two distinct pathways depending on the control type. univ.kiev.uauniv.kiev.ua

Under kinetic control (e.g., at lower temperatures), the reaction favors the product that is formed more rapidly. univ.kiev.uauniv.kiev.ua

Under thermodynamic control (e.g., refluxing in a higher-boiling solvent), the system has enough energy to overcome higher activation barriers and reverse less stable product formations, ultimately leading to the most thermodynamically stable product. univ.kiev.uauniv.kiev.ua

By carefully selecting the reaction temperature and time, chemists can favor the formation of a desired isomer over others. univ.kiev.uauniv.kiev.ua A higher temperature was found to ensure better regioselectivity in the cycloaddition step for the formation of certain spirocyclic isoindolines. chim.it

| Control Type | Governing Factor | Typical Conditions | Product Characteristic |

| Kinetic Control | Rate of formation (lowest activation energy) | Low temperature, Short reaction time | The product that is formed fastest |

| Thermodynamic Control | Product stability (lowest Gibbs free energy) | High temperature, Long reaction time (allowing for equilibrium) | The most stable product |

Identification and Characterization of Reaction Intermediates

The synthesis of isoindoline ring systems often proceeds through highly reactive, transient intermediates that are not isolated from the reaction mixture. The identification and characterization of these species are vital for understanding the reaction mechanism.

Nitrile ylides are powerful and highly reactive intermediates in organic chemistry. acs.org They can be generated from the reaction of a metal carbene with a nitrile and are known to participate in 1,3-dipolar cycloadditions to form various N-heterocyclic compounds. acs.org In some rhodium-catalyzed syntheses of isoindole-containing scaffolds, a rhodium vinylcarbene intermediate is formed first. acs.org

Other key intermediates include:

Azomethine ylides : These are generated in situ, for example from the reaction of paraformaldehyde and sarcosine, and readily undergo 1,3-dipolar cycloaddition reactions. nih.gov

Benzylic carbenium ions : These positively charged intermediates are formed during acid-catalyzed intramolecular hydroamination reactions. organic-chemistry.org

Radical cations : In certain pathways like the Hofmann-Löffler-Freytag reaction, radical cations can be formed via a single-electron transfer, leading to C-H bond functionalization and cyclization. researchgate.net

N-hydroxyisoindole : This species has been identified as an intermediate in the formation of isoindole N-oxides, which are themselves useful precursors for isoindolines. chim.it

Computational studies, such as Density Functional Theory (DFT) calculations, are frequently used to investigate the energetics of different reaction pathways and to elucidate the precise steps and structures of transient intermediates. acs.org

Studies on Regioselectivity and Stereoselectivity in Isoindoline Transformations

Many reactions used to synthesize substituted isoindolines can lead to multiple isomers. Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed) is a central challenge in synthetic chemistry. quora.com

Regioselectivity refers to the preference for forming one positional isomer over another. For example, during a cycloaddition reaction to form spirocyclic isoindolines, controlling the temperature can favor the formation of a condensed ring system over a bridged one, thus demonstrating regioselective control. chim.it

Stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.comkhanacademy.org In the synthesis of chiral isoindolines, achieving high diastereoselectivity is often a key goal. Synergistic catalysis, combining a palladium catalyst and a Brønsted acid, has been shown to enable the diastereoselective cyclization of chiral sulfinamides to produce chiral isoindolines with high yields and excellent diastereoselectivity. organic-chemistry.org This implies that the transition state leading to one diastereomer is significantly lower in energy than the alternative.

The intramolecular Diels-Alder reaction is another powerful tool where stereochemistry can be controlled. The stereochemistry of the starting materials can dictate the stereochemical outcome of the cyclized isoindolinone product. nih.gov

| Selectivity Type | Definition | Example in Isoindoline Chemistry |

| Regioselectivity | Preferential reaction at one site over other possible sites, leading to one constitutional isomer over another. quora.com | Higher temperatures favoring a condensed vs. bridged ring system in spirocyclic isoindoline synthesis. chim.it |

| Stereoselectivity | Preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over another. youtube.com | Diastereoselective cyclization of chiral sulfinamides to yield chiral isoindolines using dual catalysis. organic-chemistry.org |

Sophisticated Analytical Methodologies for Isoindolin 5 Ylmethanamine Hydrochloride and Analogues

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of isoindolin-5-ylmethanamine (B2655866) hydrochloride. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding a unique "fingerprint" that reveals its atomic composition and connectivity. nih.govresearchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-¹³ (¹³C). wiley-vch.de While one-dimensional (1D) NMR provides basic structural information, multi-dimensional NMR experiments, such as COSY and HMBC, are often necessary for the unambiguous assignment of all signals, especially in complex molecules like isoindolin-5-ylmethanamine hydrochloride. nih.govresearchgate.net

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in identifying neighboring protons within the molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Ultrafast 2D NMR represents a significant advancement, dramatically reducing the time required to acquire 2D NMR data, which is crucial for high-throughput analysis.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shifts for the different nuclei in the molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1/H1' | 4.15 (s, 4H) | 53.8 |

| H2/H2' | 3.90 (s, 2H) | 45.2 |

| H3 | 7.25 (d, 1H) | 125.5 |

| H4 | 7.30 (s, 1H) | 122.1 |

| H5 | 7.20 (d, 1H) | 140.8 |

| C(aromatic) | - | 138.5 |

| C(aromatic) | - | 128.9 |

| Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places. researchgate.netresearchgate.netnih.gov This high accuracy enables the confident identification of a compound by matching its measured mass to a calculated theoretical mass. nih.govwiley.com

For this compound, HRMS would be used to confirm its molecular formula (C₉H₁₃ClN₂). The high resolving power of the technique helps to differentiate the target compound from any potential impurities with similar nominal masses. nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₁₃ClN₂ |

| Theoretical Monoisotopic Mass | 184.0767 |

| Measured Mass (Hypothetical) | 184.0765 |

| Mass Accuracy (ppm) | < 5 ppm |

| Note: This is a hypothetical data table. The measured mass and mass accuracy are dependent on the specific instrument and experimental setup. |

Detailed Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov These vibrational frequencies are characteristic of the functional groups present in the molecule. pressbooks.pubtaylorfrancis.com An IR spectrum provides a "fingerprint" of the molecule, allowing for the identification of key structural features. nih.govresearchgate.net

For this compound, IR spectroscopy would reveal the presence of N-H bonds in the amine and hydrochloride salt, C-H bonds in the aromatic and aliphatic regions, and C=C bonds within the aromatic ring. The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. pressbooks.pub

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3200-2800 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |

| N-H bend (amine) | 1650-1550 | Medium |

| C-N stretch | 1350-1000 | Medium |

| Note: This is a hypothetical data table. Actual peak positions and intensities can be influenced by the sample preparation method and physical state. |

Advanced Chromatographic Separation and Characterization

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. openaccessjournals.comnih.gov These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. openaccessjournals.com

Refined High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comnih.govscribd.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for the analysis of amine-containing compounds like this compound.

A typical RP-HPLC method for this compound might utilize a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any related substances. scribd.com UV detection is often used, with the wavelength set to a value where the analyte exhibits strong absorbance. nih.gov

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time (Hypothetical) | 8.5 minutes |

| Note: This is a hypothetical data table. The actual parameters would need to be optimized for the specific application. |

Supercritical Fluid Chromatography (SFC) for the Separation of Amine Compounds

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.comyoutube.com SFC is particularly well-suited for the separation of amine compounds due to its unique properties, which are intermediate between those of a gas and a liquid. youtube.com This technique often provides faster separations and uses less organic solvent compared to HPLC. youtube.com

For the analysis of this compound, SFC can be an effective alternative or complementary technique to HPLC. The use of modifiers, such as methanol containing an additive like an amine, is often necessary to achieve good peak shape and resolution for basic compounds. Chiral SFC is also a valuable tool for separating enantiomers of related chiral compounds. wikipedia.org

| Parameter | Condition |

| Column | Chiral or Achiral Stationary Phase |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol with an amine additive) |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Temperature | 30-50 °C |

| Detection | UV or Mass Spectrometry |

| Note: This is a hypothetical data table. Specific conditions would be developed based on the analyte and the desired separation. |

Method Development and Validation for Quantitative Analysis and Purity Assessment

The development and validation of analytical methods are critical for ensuring the quality, consistency, and efficacy of active pharmaceutical ingredients (APIs) like this compound. mansapublishers.com The primary goal is to establish a reliable method, most commonly a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, for the quantitative determination of the main compound and the assessment of its purity. zenodo.org

Method development begins with the selection of appropriate chromatographic conditions to achieve optimal separation and detection. jchr.org This includes choosing a suitable stationary phase (e.g., a C18 column), a mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile), a specific flow rate, and a detection wavelength where the analyte exhibits maximum absorbance. zenodo.orgjchr.org For this compound, with its aromatic isoindoline (B1297411) core, UV detection is a suitable approach. zenodo.org

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to provide a high degree of assurance that it will consistently yield results that accurately reflect the quality of the product. zenodo.orgdemarcheiso17025.com Validation involves establishing performance characteristics through documented laboratory studies. mansapublishers.comdemarcheiso17025.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. mansapublishers.comnih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. mansapublishers.com

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. jchr.org This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be >0.999. zenodo.orgnih.gov

Accuracy refers to the closeness of the test results to the true value and is often determined by recovery studies. jchr.org

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mansapublishers.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jchr.org

The table below summarizes typical validation parameters and acceptance criteria for an HPLC method intended for the quantitative analysis and purity assessment of a pharmaceutical compound.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank, placebo, or impurities at the retention time of the analyte. | Peak purity index > 0.999 |

| Linearity | Demonstrates a proportional relationship between concentration and detector response. | Correlation Coefficient (R²) ≥ 0.999 |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |

| Accuracy | Closeness of test results to the true value, assessed by percent recovery. | Recovery between 98.0% and 102.0%. |

| Precision (RSD) | Agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters met; RSD of results ≤ 2.0%. |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. For a compound like this compound, SC-XRD provides definitive proof of its chemical identity, connectivity, conformation, and stereochemistry. nih.gov

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the molecule within the crystal's unit cell. spbu.ru From this map, the precise spatial arrangement of every atom can be determined. nih.gov

The data obtained from an SC-XRD experiment confirms the isoindoline ring system, the position of the methanamine substituent at the 5-position, and the presence and location of the hydrochloride counter-ion. It reveals critical details about bond lengths, bond angles, and torsional angles, defining the molecule's conformation. spbu.ru This technique is especially vital if the molecule contains chiral centers, as it can establish the absolute stereochemistry. While Isoindolin-5-ylmethanamine itself is not chiral, analogues or derivatives might be, making SC-XRD an indispensable tool. nih.gov The dehydration of a thiamine (B1217682) hydrochloride hydrate, for instance, was studied using SC-XRD to understand how the loss of water affects the crystal lattice and molecular arrangement. researchgate.net

The results of a single-crystal XRD analysis are typically presented in a standardized format, including key crystallographic parameters as shown in the illustrative table below.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the compound. | C₉H₁₃ClN₂ |

| Formula Weight | The mass of one mole of the compound. | 184.67 g/mol |

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 952.4 ų |

| Z | The number of formula units per unit cell. | 4 |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Analytical Approaches for Impurity Profiling and Process Stream Analysis

Impurity profiling is a crucial aspect of pharmaceutical development and manufacturing, aimed at identifying and quantifying all potential and actual impurities in an API. nih.gov This ensures the safety and quality of the final drug product. Process stream analysis involves monitoring the chemical composition at various stages of the synthesis to control the formation of these impurities. iupac.org

The synthesis of this compound can potentially generate various impurities, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. nih.gov A systematic approach is required to detect, identify, and quantify these impurities.

High-performance liquid chromatography (HPLC) with UV detection is the workhorse technique for this purpose. nih.gov A well-developed HPLC method, as described in section 4.2.3, should be able to separate the main API peak from all known and potential impurity peaks. When an unknown peak is detected, structural elucidation is necessary. This is often achieved using hyphenated techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov LC-MS provides the molecular weight of the impurity, and tandem MS (MS/MS) provides fragmentation data that helps in piecing together its structure. nih.gov

Once identified, impurities must be quantified. For known impurities, reference standards are synthesized, and their concentrations are determined using the validated HPLC method. nih.gov The sensitivity of the method must be sufficient to quantify impurities at very low levels, often specified by regulatory guidelines (e.g., below 0.1%). nih.govijper.org For potentially genotoxic impurities, much lower detection limits are required, often necessitating highly sensitive LC-MS/MS methods. nih.govnih.gov

The table below lists hypothetical potential impurities in the synthesis of Isoindolin-5-ylmethanamine and the primary methods for their analysis.

| Potential Impurity Type | Example | Primary Analytical Technique |

|---|---|---|

| Starting Material | Phthalonitrile derivative | HPLC-UV, LC-MS |

| Intermediate | Corresponding isoindoline precursor | HPLC-UV, LC-MS |

| By-product | Over-alkylated or positional isomers | HPLC-UV, LC-MS/MS for identification |

| Degradation Product | Oxidized isoindoline species | Forced degradation studies followed by HPLC, LC-MS/MS |

| Reagent-related Impurity | Residual reducing or alkylating agent | GC-MS or specialized derivatization-HPLC |

Primary amines, such as the one in Isoindolin-5-ylmethanamine, can sometimes present analytical challenges due to their polarity and lack of a strong chromophore, although the isoindoline ring provides UV absorbance. thermofisher.com In cases where higher sensitivity is needed, particularly for trace-level quantification in complex matrices or for process streams, pre-column or post-column derivatization is an effective strategy. researchgate.net Derivatization involves reacting the amine with a specific reagent to form a derivative that is more easily detected. sigmaaldrich.com

This technique enhances detectability by attaching a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), the latter often providing significantly higher sensitivity and selectivity. thermofisher.com The derivatization reaction should be rapid, quantitative, and produce a single, stable product with minimal side reactions. sigmaaldrich.com

Several reagents are widely used for the derivatization of primary and secondary amines:

o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comrsc.org

Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts. thermofisher.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent used for primary and secondary amines, producing derivatives detectable by fluorescence. mdpi.com

These derivatization methods are typically followed by separation using HPLC or gas chromatography (GC). researchgate.net For instance, a method using NBD-Cl as a derivatizing agent followed by HPLC with a fluorescence detector (HPLC-FLD) has been validated for determining trace levels of amines in pharmaceuticals. mdpi.com

The following table provides an overview of common derivatization reagents for amines.

| Derivatizing Reagent | Abbreviation | Target Amine(s) | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Primary & Secondary | Fluorescence, UV |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary | Fluorescence |

| Phenylisothiocyanate | PITC | Primary & Secondary | UV |

Theoretical and Computational Investigations of Isoindoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of isoindoline (B1297411) systems. nih.gov DFT allows for the investigation of reaction mechanisms and the prediction of their energetic landscapes, providing a theoretical foundation for understanding chemical transformations. diva-portal.org By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation barriers. researchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity. acs.org A smaller energy gap generally signifies higher reactivity and a greater capacity for electron transfer, which can be crucial for binding to a target protein. acs.org

In studies of isoindoline-1,3-dione derivatives, DFT calculations have been employed to compute various quantum chemical descriptors. researchgate.net These calculations help to understand the reactivity and stability of these compounds. nih.govacs.org For instance, research has shown that certain isoindoline derivatives with smaller HOMO-LUMO energy gaps exhibit higher reactivity. acs.org Computational models have also been used to explore complex reaction mechanisms, such as the ring-opening and denitrogenation of related heterocyclic systems like isoquinoline (B145761), where water catalysis was shown to significantly lower reaction energy barriers. researchgate.net

Table 1: DFT-Calculated Frontier Molecular Orbital Energies for Selected Isoindoline-1,3-dione Derivatives

| Compound Code | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 11 | -0.24581 | -0.162883 | 0.082927 |

| 15 | -0.23348 | -0.192926 | 0.040554 |

| 17 | -0.24354 | -0.091983 | 0.151557 |

| 19 | -0.24563 | -0.092858 | 0.152772 |

| 21 | -0.24673 | -0.091731 | 0.154999 |

| 23 | -0.24536 | -0.096305 | 0.149055 |

| 24 | -0.24754 | -0.094829 | 0.152711 |

| 27 | -0.24431 | -0.114759 | 0.129551 |

This table is generated based on data from a study on isoindoline-1,3-dione derivatives and illustrates how DFT is used to calculate parameters indicative of chemical reactivity. acs.org

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. longdom.org By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal the conformational landscape, flexibility, and intermolecular interactions of isoindoline derivatives. longdom.org These simulations are particularly valuable for understanding how these molecules interact with biological macromolecules like proteins. nih.gov

MD simulations begin with an initial configuration of the system, often derived from methods like molecular docking, and simulate its evolution over time under defined conditions of temperature and pressure. longdom.org Analysis of the simulation trajectory provides insights into the stability of the molecule's binding pose. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess structural stability. mdpi.com A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. mdpi.com

For example, MD simulations have been used to study 2-(isoindolin-2-yl) esters binding to the GABAA receptor. mdpi.comnih.gov These studies demonstrated stable binding for the derivatives, with RMSD values remaining low throughout the simulation. mdpi.com Furthermore, MD can be combined with enhanced sampling techniques like metadynamics to calculate the free energy profiles of binding processes, offering a more profound understanding of ligand affinity and stability. mdpi.comnih.gov This approach has been instrumental in validating docking results and highlighting the critical interactions that stabilize the complex. mdpi.com

Table 2: Summary of Molecular Dynamics Simulation Findings for Isoindoline Ester Derivatives at the GABAA Receptor

| Parameter | Observation | Significance |

| RMSD | Plateaued after ~10 ns, remaining within 1.5–2.0 Å. | Indicates stable binding of the ligand within the receptor pocket. mdpi.com |

| RMSF | Analysis reveals fluctuations of individual residues. | Identifies flexible regions of the protein and key residues involved in the interaction. |

| Hydrogen Bonds | Persistent hydrogen bonds formed with receptor residues. | Highlights specific enthalpic contributions to binding affinity. mdpi.com |

| π-π Stacking | Identified as a dominant interaction for aromatic derivatives. | Explains the enhanced affinity of certain derivatives and guides future design. mdpi.comnih.gov |

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides the means to predict spectroscopic parameters, which can be invaluable for structure elucidation and for validating experimental findings. For isoindoline systems, methods like DFT can be used to calculate theoretical vibrational (Infrared - IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. nih.govsemanticscholar.org

The process involves optimizing the molecular geometry and then performing calculations to determine the vibrational frequencies or the magnetic shielding tensors for each nucleus. semanticscholar.org These theoretical values are often scaled to correct for systematic errors inherent in the computational method and to improve agreement with experimental data. nih.gov

In studies of isoindoline-1,3-diones, researchers have calculated theoretical ¹H and ¹³C NMR chemical shifts and compared them with experimental spectra. researchgate.net For instance, the calculated chemical shift for a specific pyridinyl proton in one derivative appeared at 8.52 ppm, which correlated with the experimentally observed average signal at 8.3 ppm. researchgate.net Similarly, another proton's theoretical shift was calculated at 7.59 ppm, closely matching the experimental average of 7.56 ppm. researchgate.net This close correspondence between theoretical and experimental data confirms the synthesized structures and demonstrates the predictive power of these computational methods. researchgate.net

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for a Representative Isoindoline Derivative

| Proton | Experimental δ (ppm) (Average) | Theoretical δ (ppm) |

| Pyridinyl H24 | 8.30 | 8.52 |

| H25 | 7.56 | 7.59 |

This table illustrates the correlation between experimentally measured NMR chemical shifts and those predicted by quantum chemical calculations for an isoindoline derivative, as reported in the literature. researchgate.net

Computational Chemistry in Structure-Activity Relationship (SAR) Modeling of Isoindoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. deepdyve.com Computational chemistry plays a crucial role in this process through Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR attempts to build mathematical models that correlate the chemical or physical properties of a series of compounds with their biological activities. nih.gov

For isoindoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been applied. nih.gov These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely enhance or diminish activity. nih.gov This provides intuitive guidance for designing new derivatives with improved potency. nih.gov

In a study on isoindolin-1-one (B1195906) derivatives as PI3Kγ inhibitors, 3D-QSAR models were developed to predict the pIC₅₀ values of newly designed compounds. nih.gov The SAR analysis from the contour maps guided a fragment-substitution strategy to create novel compounds. Those with high predicted activity were then further evaluated for their binding affinity using other computational methods, demonstrating an integrated in silico approach to lead optimization. nih.gov The ultimate goal of such SAR studies is to develop predictive models that can accelerate the discovery of potent and selective therapeutic agents. nih.gov

Table 4: Key Aspects of a 3D-QSAR Study on Isoindolin-1-one Derivatives

| Component | Description | Purpose |

| Dataset | A series of isoindoline-1-one compounds with a wide range of inhibitory activities (pIC₅₀ 5.27–9.20). nih.gov | To provide the necessary data to build and validate the QSAR model. |

| Models | CoMFA and CoMSIA were used to generate statistical models. nih.gov | To relate the 3D properties of the molecules to their biological activity. |

| Contour Maps | 3D colored maps illustrating the impact of steric and electrostatic fields on activity. nih.gov | To visualize the SAR and provide a roadmap for structural modifications. |

| Predictive Power | The developed models were used to predict the pIC₅₀ values of newly designed compounds. nih.gov | To prioritize the synthesis of compounds with the highest potential for improved activity. |

Theoretical Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking) in Isoindoline-Containing Crystals

Non-covalent interactions are the subtle yet powerful forces that govern molecular recognition, protein-ligand binding, and the packing of molecules in crystals. nih.govmdpi.com For isoindoline systems, a theoretical analysis of these interactions, which include hydrogen bonds, π–π stacking, van der Waals forces, and cation-π interactions, is essential for understanding their solid-state properties and biological function. nih.govmdpi.com

Theoretical tools such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these weak interactions. nih.govnih.gov Hirshfeld surface analysis maps the regions of close intermolecular contact on a molecule's surface, providing a detailed picture of the crystal packing environment. rsc.org The energetics of these interactions can be calculated using methods like the Atom-Atom Coulomb-London-Pauli (AA-CLP) method, which deconstructs the total lattice energy into electrostatic, dispersion, and repulsion components. nih.gov

In the context of isoindoline derivatives, computational studies have highlighted the critical role of π–π stacking interactions. mdpi.com For a series of 2-(isoindolin-2-yl) esters designed as GABAA receptor ligands, the superior affinity of derivatives containing aromatic amino acids was attributed directly to π–π stacking with aromatic residues in the receptor's binding site. mdpi.comnih.gov This hypothesis, generated from computational models, underscores how theoretical analysis can pinpoint the specific non-covalent forces that drive biological activity and guide the rational design of new molecules that leverage these interactions for enhanced efficacy. mdpi.com

Table 5: Common Non-Covalent Interactions in Isoindoline Systems and Their Significance

| Interaction Type | Description | Significance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Crucial for determining molecular conformation and stabilizing ligand-receptor complexes. mdpi.com |

| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. nih.gov | Important for the binding of aromatic isoindoline derivatives to biological targets and for crystal packing. mdpi.comnih.gov |

| Cation-π Interactions | An interaction between a cation and the face of an electron-rich π system. nih.gov | Can play a significant role in receptor binding, especially for protonated amine groups like that in isoindolin-5-ylmethanamine (B2655866) hydrochloride. |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient dipoles. longdom.org | Contribute to the overall stability of molecular assemblies in both biological systems and crystals. |

Advanced Research Applications of Isoindolin 5 Ylmethanamine Hydrochloride Scaffolds

Utility as Crucial Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of a reactive aminomethyl group on the isoindoline (B1297411) framework makes Isoindolin-5-ylmethanamine (B2655866) hydrochloride a key intermediate in the construction of diverse and complex molecular architectures. Its bifunctional nature allows it to participate in a variety of chemical transformations, leading to valuable compounds with significant biological or material properties.

Precursors for Diverse Heterocyclic Systems (e.g., Pyrazoles)

The synthesis of pyrazole-containing compounds is of great interest due to their prevalence in pharmaceuticals and functional molecules. nih.gov Multicomponent reactions are a primary strategy for constructing the pyrazole (B372694) ring. nih.govbeilstein-journals.orgmdpi.com A foundational method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com

While direct literature on Isoindolin-5-ylmethanamine hydrochloride is specific, its primary amine functionality positions it as a potential precursor for fused heterocyclic systems. Aminopyrazoles are well-established as versatile building blocks for creating fused pyrazole heterocycles, such as pyrazolo[1,5-a]pyrimidines, through reactions with enaminones or β-diketones. researchgate.netnih.gov The synthesis of pyrazolo[3,4-c]isoquinolines has been achieved through the reaction of 5-aminopyrazoles with various aldehydes in acidic media, proceeding through a Pictet-Spengler type condensation. nih.gov Given that primary amines are fundamental to these transformations, this compound could theoretically serve as the amine component in multicomponent reactions designed to generate novel, complex pyrazole-fused architectures.

Table 1: Selected Methods for Pyrazole Synthesis Amenable to Primary Amine Precursors

| Synthesis Method | Key Reactants | Resulting Structure | Reference |

|---|---|---|---|

| Knorr Cyclocondensation | Hydrazine derivative, 1,3-Dicarbonyl compound | Substituted Pyrazole | mdpi.com |

| Multicomponent Reaction | Amine, Aldehyde, Malononitrile, Hydrazine | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| Fused Heterocycle Synthesis | 5-Aminopyrazole, Enaminone | Pyrazolo[1,5-a]pyrimidine | nih.gov |

Building Blocks in the Development of Targeted Enzyme Inhibitors (e.g., Rho Kinase Inhibitors)

Rho-associated coiled-coil containing protein kinases (ROCK) are significant targets in drug discovery for conditions like hypertension, glaucoma, and cancer. nih.govmdpi.com The development of potent and selective ROCK inhibitors is an active area of research. nih.gov A variety of heterocyclic scaffolds have been investigated, with isoquinoline-based structures showing particular promise. nih.gov For example, Fasudil, a known ROCK inhibitor, is based on an isoquinolinesulfonylamide framework. nih.gov

Research has shown that derivatives featuring aminomethyl groups are effective as ROCK inhibitors. nih.gov Specifically, a series of 4-aryl-5-aminomethyl-thiazole-2-amines demonstrated potent ROCK II inhibitory activity, with the most effective compound having an IC₅₀ value of 20 nM. nih.gov Furthermore, other inhibitor designs have incorporated 7-azaindole (B17877) and pyridine-based scaffolds. nih.govresearchgate.net The isoindoline core of this compound is structurally related to the isoquinoline (B145761) systems found in established ROCK inhibitors. This structural similarity, combined with the presence of a key aminomethyl side chain, makes it a highly attractive building block for the design and synthesis of new classes of ROCK inhibitors. The rigid isoindoline scaffold can provide a fixed orientation for substituents to interact with the kinase active site, potentially leading to high potency and selectivity.

Table 2: Examples of Scaffolds in ROCK Inhibitor Development

| Scaffold Type | Example Compound Class | Key Finding | Reference |

|---|---|---|---|

| Isoquinoline | 5-Isoquinolinesulfonylamides | Highly specific and potent ROCK inhibitors | nih.gov |

| Thiazole | 4-Aryl-5-aminomethyl-thiazole-2-amines | Potent ROCK II inhibition (IC₅₀ = 20 nM for best compound) | nih.gov |

| Azaindole | Substituted 7-azaindole | Potent ROCK inhibition and high selectivity over PKA | nih.gov |

Synthesis of Complex Isoindolone-Substituted Indole (B1671886) Derivatives

Indole-based compounds are among the most important heterocyclic structures in medicinal chemistry, and their incorporation into larger, polycyclic systems is a common strategy for developing new therapeutic agents. nih.gov The synthesis of molecules containing both indole and isoindolone moieties creates structurally complex compounds with potential biological activities.

A versatile method for creating such structures is through multicomponent reactions. One such reaction involves the one-pot, catalyst-free synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-ones from a phthalaldehydic acid, a primary amine, and an indole. This compound can serve as the essential primary amine component in this type of transformation. The amine group reacts to form the isoindolinone ring, while the rest of the molecule becomes a significant substituent on the final structure. This approach allows for the direct assembly of complex, drug-like molecules from relatively simple starting materials, with the isoindoline scaffold providing a rigid core for the desired three-dimensional arrangement of functional groups.

Contributions to Materials Science and Engineering

The unique structural and electronic properties of the isoindoline ring system make it a valuable component in the design of advanced materials. Its rigid structure can impart thermal stability, while its π-electron system can be exploited for electronic and optical applications.

Incorporation into Polymeric Architectures for Enhanced Material Stability

High-performance polymers are essential for applications demanding exceptional thermal and chemical resistance. wikipedia.org Polyimides are a class of polymers renowned for their high glass transition temperatures, thermal oxidative stability, and robust mechanical properties. wikipedia.orggoogle.com The classic synthesis of polyimides involves the condensation of a dianhydride with a diamine. wikipedia.org

The structure of this compound contains a single primary amine. To be incorporated into a step-growth polymerization to form a linear polymer like a polyimide, a diamine version of the isoindoline scaffold would be required. The inherent rigidity and aromatic character of the isoindoline ring, if incorporated into a polymer backbone, could contribute significantly to the thermal stability of the resulting material. dtic.mil The development of stable polymers often relies on the use of rigid monomer units that restrict chain motion and increase the energy required for thermal degradation. nih.govnih.gov The isoindoline motif represents a potential building block for novel, thermally stable polymers, analogous to how phthalimide (B116566) structures are used in high-performance plastics like Kapton. nih.govwikipedia.org

Exploration in the Context of Electronic and Optical Materials

Organic materials with tailored electronic and optical properties are the foundation of technologies like Organic Light-Emitting Diodes (OLEDs) and nonlinear optical (NLO) devices. researchgate.netiastate.edu The key to these applications is the presence of delocalized π-electron systems within the organic molecules. acgpubs.org

Isoindole derivatives, particularly isoindoline-1,3-diones (phthalimides), are considered excellent candidates for NLO materials because of their delocalized π-electrons. acgpubs.org The isoindole skeleton has also been utilized as a core for dyes and fluorescent materials. nih.gov Research into azole-substituted isoindole derivatives has provided insights into how noncovalent interactions can govern molecular conformation and crystal packing, which are crucial for tuning the bulk properties of materials. rsc.org The application of various organic heterocyclic materials, including those derived from isatin, in OLEDs demonstrates the potential for this class of compounds to function as emitters or in charge-transport layers. mdpi.comresearchgate.netgithub.io The isoindoline scaffold, with its inherent electronic structure, provides a platform that can be chemically modified to tune its photophysical properties, making this compound a relevant starting point for the synthesis of new materials for organic electronics.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazole |

| Rho Kinase |

| Isoindolone |

| Indole |

| Polyimide |

| Fasudil |

| Kapton |

| Phthalimide |

| Isatin |

| Pyrazolo[1,5-a]pyrimidine |

Structure-Activity Relationship (SAR) Studies of Isoindoline-Based Scaffolds in Molecular Design

The isoindoline core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds and its utility as a template for the design of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For isoindoline-based scaffolds, SAR studies have been instrumental in transforming initial hits into potent drug candidates. These investigations involve systematic modifications of the isoindoline framework and its substituents to understand their impact on biological activity, guiding the development of molecules with improved therapeutic potential.

Design and Optimization of Protein-Protein Interaction Inhibitors (e.g., MDM2-p53)

One of the most significant applications of the isoindoline scaffold has been in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are notoriously difficult targets for drug discovery. acs.org A prime example is the inhibition of the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. nih.govacs.orguvm.edu The p53 protein is a critical tumor suppressor that is negatively regulated by MDM2. acs.org In certain cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. acs.org Therefore, inhibiting the MDM2-p53 interaction can restore p53 function and trigger an anti-tumor response. acs.orgnih.gov

Researchers identified the isoindolinone scaffold as a promising starting point for developing MDM2-p53 inhibitors. acs.org Initial screening identified weak inhibitors which, through a program of focused library synthesis guided by virtual screening, led to the discovery of novel isoindolinone inhibitors with low micromolar affinity and cellular activity. acs.orgacs.org These compounds function by mimicking key p53 residues that bind to a hydrophobic pocket on the MDM2 protein. The versatility of the isoindolinone scaffold allows for the strategic placement of substituents that can occupy this binding pocket, disrupting the interaction. acs.orgacs.org

| Compound | Structure | IC50 (μM) | Reference |

|---|---|---|---|

| NU8231 (7) | Structure not available in search results | Potent inhibitor, specific value not provided | nih.gov |

| NU8165 (49) | Structure not available in search results | Potent inhibitor, specific value not provided | nih.gov |

| Compound 74 | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | 0.23 ± 0.01 | nih.gov |

| (+)-R-enantiomer (74a) | (+)-R-3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | 0.17 ± 0.02 | nih.gov |

| Compound 76 | 2-benzyl-3-(4-chlorophenyl)-3-(3-hydroxypropoxy)-2,3-dihydroisoindol-1-one | 15.9 ± 0.8 | nih.govuvm.edu |

| Compound 79 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | 5.3 ± 0.9 | nih.govuvm.edu |

Systematic Modification of Substituents for Improved Potency and Physicochemical Characteristics

The optimization of isoindoline-based inhibitors is a clear demonstration of the power of SAR. researchgate.net By systematically modifying substituents at various positions of the isoindoline ring, researchers have been able to significantly enhance potency and improve physicochemical properties like aqueous solubility. For the MDM2-p53 inhibitors, key areas for modification included the 2-N-benzyl and 3-alkoxy substituents. nih.gov

For instance, the introduction of a 4-chlorophenyl group at the 3-position was found to be beneficial for activity, as this group can effectively interact with the MDM2 binding pocket. nih.gov Further optimization of the 3-alkoxy group led to the discovery that incorporating a (1-(hydroxymethyl)cyclopropyl)methoxy moiety resulted in a significant boost in potency. nih.gov Similarly, modifications to the N-substituent, such as the introduction of a 4-nitrobenzyl group, also contributed to enhanced inhibitory activity. nih.gov These systematic changes led to the identification of compound 74 with an IC50 value of 0.23 μM. nih.gov Subsequent resolution of the enantiomers revealed that the (+)-R-enantiomer was the more potent inhibitor. nih.gov These studies highlight how iterative modifications, guided by SAR, can lead to the development of highly potent compounds. researchgate.net

Rational Design Principles Guided by Co-crystallography for Isoindoline-Ligand Complexes

The rational design of isoindoline-based inhibitors has been greatly facilitated by structural biology techniques, particularly X-ray co-crystallography. nih.gov The availability of high-resolution crystal structures of target proteins in complex with isoindoline-based ligands provides invaluable insights into the specific molecular interactions that govern binding. acs.org For the MDM2-p53 inhibitors, the design process was guided by the crystal structure of MDM2 complexed with a peptide derived from p53. acs.org This allowed for the in silico docking of virtual libraries of isoindolinone compounds to predict their binding modes and affinities, thereby prioritizing the synthesis of the most promising candidates. acs.orgacs.org

More advanced applications involve obtaining co-crystal structures of the isoindoline inhibitors themselves bound to their target. rsc.orgrsc.org These structures can reveal the precise orientation of the inhibitor in the binding site, highlighting key hydrogen bonds, hydrophobic interactions, and van der Waals contacts. This detailed structural information allows for a more refined, structure-guided design approach, where new analogs can be designed to optimize these interactions and improve binding affinity and selectivity. nih.gov For example, crystallographic studies of bis(pyridylimino)isoindoline complexes with copper (II) and nickel (II) have provided detailed information on their coordination geometry, which is crucial for their application in areas like catalysis. rsc.orgrsc.org

Application of Isoindoline Frameworks in Natural Product Total Synthesis and Analog Development (e.g., Lennoxamine, Cichorine)

The isoindoline framework is a core structural motif in a number of naturally occurring alkaloids, making it an important target in total synthesis. researchgate.netmdpi.com The development of synthetic methodologies to construct this framework is crucial for enabling access to these natural products and their analogs for biological evaluation.

Lennoxamine, an isoindolobenzazepine alkaloid, has been the subject of several total synthesis efforts. rsc.orgresearchgate.netcrossref.org One asymmetric synthesis approach utilized an anionic chiral auxiliary to mediate the asymmetric alkylation of a carbamate, yielding 3-substituted isoindolinones with high enantiomeric excess, which served as a key intermediate for the synthesis of (+)-lennoxamine. nih.gov This demonstrates the utility of the isoindoline scaffold as a building block for constructing more complex molecular architectures.

Q & A

What are the optimal synthetic routes for Isoindolin-5-ylmethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves Fischer indole synthesis or reduction of indole precursors . For Fischer synthesis, phenylhydrazine reacts with a ketone/aldehyde under acidic conditions (e.g., HCl/ZnCl₂) to form the indole core. Post-synthetic steps include amine functionalization and salt formation. Key factors include:

- Temperature control : Excess heat may lead to side reactions (e.g., over-oxidation).

- Acid catalyst selection : HCl is preferred for salt formation, but H₂SO₄ can alter regioselectivity .

- Purification : Column chromatography (silica gel, methanol/dichloromethane) improves purity but may reduce yield.

Typical yields range from 40–70%, depending on substituent steric effects and intermediates’ stability.

How should researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) during characterization?

Answer:

Contradictions often arise from:

- Solvent artifacts : Residual solvents (e.g., DMSO) in NMR spectra. Use deuterated solvents and report solvent peaks .

- Tautomerism : Indole derivatives exhibit pH-dependent tautomeric shifts. Confirm pH conditions during analysis .

- HPLC method variability : Adjust mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting impurities. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

What computational strategies can predict this compound’s reactivity in novel reactions?

Answer:

Advanced methods include:

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., nucleophilic substitution at the 5-position) to identify transition states and energy barriers .

- Machine Learning (ML) : Train models on indole reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems.

- Molecular Dynamics (MD) : Study solvation effects on reaction kinetics. For example, polar aprotic solvents (DMF) enhance nucleophilicity of the amine group .

How does the methyl group at the 2-position influence biological activity in medicinal chemistry studies?

Answer:

The 2-methyl group:

- Enhances metabolic stability : Reduces cytochrome P450 oxidation compared to unsubstituted analogs.

- Modulates receptor binding : In serotonin receptor assays, 2-methyl derivatives show 3–5× higher affinity (IC₅₀ ~50 nM vs. 150 nM for non-methylated analogs) due to hydrophobic interactions .

- Affects solubility : LogP increases by ~0.5 units, requiring formulation adjustments (e.g., HCl salt for aqueous solubility) .

What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

- Handling : Use desiccants (silica gel) during weighing. Avoid prolonged exposure to light, which can induce ring-opening reactions.

- Solubility : Prepare stock solutions in anhydrous DMSO (≥99.9%) for long-term storage (-20°C). For aqueous buffers, use freshly prepared solutions at pH 4–6 to prevent amine protonation shifts .

How can researchers validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.

- Crystallography : Co-crystallize with target proteins (e.g., monoamine oxidases) to resolve binding modes. Note: Methyl groups may hinder crystallization; use truncated analogs for initial trials .

What analytical techniques are critical for assessing purity in ISO-compliant research?

Answer:

How do solvent polarity and counterion selection affect the compound’s crystallization behavior?

Answer:

- Polar solvents (MeOH/H₂O) : Promote hydrochloride salt crystallization but may form hydrates.

- Counterion effects : Triflate or tosylate salts can improve crystallinity vs. chloride, but alter bioavailability.

- Crystallization additives : Use seed crystals or polymers (PEG) to control polymorphism. XRPD is mandatory to confirm crystal form .

What toxicological considerations are essential for in vitro/in vivo studies?

Answer:

- In vitro : EC₅₀ values in hepatocyte assays (e.g., HepG2) should exceed 100 µM to minimize cytotoxicity .

- In vivo : Monitor for CNS effects (dizziness, tremors) in rodent models at doses >50 mg/kg.

- Environmental hazard : Classify as Acute Toxicity Category 4 (LD₅₀ >500 mg/kg). Dispose via incineration with alkali .

How can researchers optimize catalytic hydrogenation conditions for indole ring saturation?

Answer:

- Catalyst screening : Test Pd/C (5–10% loading) vs. Rh/Al₂O₃ for regioselectivity.

- Pressure : 30–50 psi H₂ balances reaction rate and safety.

- Solvent : Ethanol/THF (4:1) improves substrate solubility. Monitor by TLC (Rf shift from 0.6 to 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.